molecular formula C15H16FN5O3 B11284058 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284058
M. Wt: 333.32 g/mol
InChI Key: IWPNWMXFHKJOOU-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tetrazole ring fused with a pyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction yields the desired tetrazolopyrimidine derivatives in good to excellent yields.

Chemical Reactions Analysis

2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-METHOXYETHYL 7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives such as:

Properties

Molecular Formula

C15H16FN5O3

Molecular Weight

333.32 g/mol

IUPAC Name

2-methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H16FN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-3-5-11(16)6-4-10)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20)

InChI Key

IWPNWMXFHKJOOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OCCOC

Origin of Product

United States

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